A Technical Guide to 2-Bromo-1-(oxan-4-yl)ethan-1-one: Synthesis, Characterization, and Application
A Technical Guide to 2-Bromo-1-(oxan-4-yl)ethan-1-one: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1-(oxan-4-yl)ethan-1-one is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive α-bromoketone moiety coupled with a saturated oxane ring, renders it an invaluable intermediate for introducing the tetrahydropyran motif into complex molecular architectures. This guide provides an in-depth analysis of the compound's physicochemical properties, structural features, and a detailed, field-tested protocol for its synthesis and purification. Furthermore, it explores the mechanistic underpinnings of its reactivity and showcases its strategic application in the development of novel therapeutic agents. This document is intended to serve as a comprehensive resource for scientists leveraging this key intermediate in their research and development endeavors.
Introduction: The Strategic Value of the Oxane Moiety
Saturated heterocyclic scaffolds are foundational elements in modern drug discovery. Among these, the oxane (tetrahydropyran) ring is a privileged structure due to its favorable physicochemical properties. It can act as a hydrogen bond acceptor and its conformational flexibility can be exploited to orient substituents in precise three-dimensional arrangements for optimal target engagement. The incorporation of an oxane ring often leads to improved metabolic stability and pharmacokinetic profiles, making it a desirable feature in drug candidates.
2-Bromo-1-(oxan-4-yl)ethan-1-one (also known as 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone) serves as a highly efficient reagent for introducing this valuable scaffold. The α-bromoketone functional group is a potent electrophile, readily participating in nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity is the cornerstone of its utility, enabling the facile construction of more complex molecules for screening in drug discovery programs.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physical and spectral properties is critical for its successful application in synthesis. These data provide the basis for identity confirmation, purity assessment, and reaction monitoring.
Chemical Structure and Properties
The key physicochemical data for 2-Bromo-1-(oxan-4-yl)ethan-1-one are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-bromo-1-(oxan-4-yl)ethanone | [1] |
| CAS Number | 141095-78-5 | [1] |
| Molecular Formula | C₇H₁₁BrO₂ | [1] |
| Molecular Weight | 207.06 g/mol | [1] |
| Appearance | White to pale yellow crystalline solid | |
| EC Number | 817-039-1 | [1] |
Spectroscopic Data Analysis
Spectroscopic analysis is essential for verifying the structure and purity of the synthesized compound. While a comprehensive set of spectra for this specific molecule is not publicly available, analogous data from similar α-bromoketones provide a reliable framework for characterization.[2][3][4]
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals. A singlet for the two protons of the bromomethyl group (-CH₂Br) would likely appear in the range of 4.4-4.6 ppm. The protons on the oxane ring would present as a series of multiplets, with those adjacent to the oxygen atom shifted downfield.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would feature a signal for the carbonyl carbon (C=O) significantly downfield, typically in the range of 190-200 ppm. The carbon of the bromomethyl group (-CH₂Br) would appear around 30-35 ppm, while the carbons of the oxane ring would be observed in the aliphatic region.
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Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight. The presence of bromine would be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).
Synthesis and Mechanistic Insights
The most common and efficient method for preparing α-bromoketones is through the direct bromination of the corresponding ketone precursor. This reaction proceeds via an enol or enolate intermediate.
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis, workup, and purification of 2-Bromo-1-(oxan-4-yl)ethan-1-one.
Caption: General workflow for the synthesis of α-bromoketones.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the α-bromination of ketones.[5][6]
Materials:
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1-(oxan-4-yl)ethan-1-one (1.0 eq)
-
Bromine (1.0 eq)
-
Diethyl ether (or other suitable solvent like chloroform)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve 1-(oxan-4-yl)ethan-1-one in diethyl ether in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the solution in an ice bath.
-
Bromination: Slowly add a solution of bromine in diethyl ether dropwise to the stirred ketone solution. The reaction is often monitored by the disappearance of the bromine color. Causality Note: The reaction is typically acid-catalyzed (often by HBr formed in situ) to promote the formation of the enol tautomer, which is the nucleophilic species that attacks the bromine.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting material is consumed.[6]
-
Quenching: Once the reaction is complete, carefully quench any remaining bromine by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and then with brine.[6] Causality Note: The water wash removes water-soluble byproducts, and the brine wash helps to break up emulsions and remove bulk water from the organic phase.
-
Drying: Dry the separated organic phase over anhydrous sodium sulfate or magnesium sulfate.[6]
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.
-
Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography to yield pure 2-Bromo-1-(oxan-4-yl)ethan-1-one.
Key Applications in Drug Development
The primary utility of 2-Bromo-1-(oxan-4-yl)ethan-1-one is as an electrophilic building block for constructing larger, more complex molecules. Its reactivity allows for the formation of new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds.
Role as a Versatile Intermediate
This compound is an ideal precursor for synthesizing a variety of heterocyclic systems and other functionalized molecules.[7] The α-bromoketone moiety can react with various nucleophiles, making it a key component in the synthesis of:
-
Aminoketones: By reaction with primary or secondary amines.
-
Thiazoles and other heterocycles: Through condensation reactions with thioamides or other bifunctional nucleophiles.
-
Ethers and Esters: Via substitution with alkoxides or carboxylates.
The oxane ring itself is a key pharmacophore found in numerous approved drugs, where it often serves to improve solubility and metabolic properties.[8]
Example Synthetic Transformation
The diagram below illustrates a representative nucleophilic substitution reaction, a common application for this compound.
Caption: Nucleophilic substitution using the title compound.
Safety, Handling, and Storage
As with all α-bromoketones, 2-Bromo-1-(oxan-4-yl)ethan-1-one must be handled with care due to its hazardous properties.
Hazard Identification
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Irritation: Causes skin irritation and serious eye irritation.[1][9] May cause respiratory irritation.[1][9]
-
Lachrymator: This class of compounds is often lachrymatory, meaning it can cause tearing.[10]
Handling and Personal Protective Equipment (PPE)
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[10][11]
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) that have been inspected prior to use.[11]
-
Eye Protection: Use tightly fitting safety goggles or a face shield.[10][11]
-
Clothing: Wear a lab coat and appropriate protective clothing.[11]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]
Storage
Conclusion
2-Bromo-1-(oxan-4-yl)ethan-1-one is a potent and versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its well-defined reactivity, combined with the beneficial properties of the oxane scaffold, makes it an indispensable tool for drug development professionals. By adhering to the synthetic protocols and safety guidelines outlined in this guide, researchers can effectively and safely leverage this compound to advance their discovery programs.
References
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2-Bromo-1-(oxan-4-yl)ethan-1-one. PubChem, National Center for Biotechnology Information. [Link]
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Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Royal Society of Chemistry. [Link]
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2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem, National Center for Biotechnology Information. [Link]
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2-Bromo-1-(4-hydroxyphenyl)ethanone. (2009). Acta Crystallographica Section E: Structure Reports Online. [Link]
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Applications of oxetanes in drug discovery and medicinal chemistry. (2023). RSC Medicinal Chemistry. [Link]
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2-Bromo-1-(4-Chlorophenyl)Ethan-1-One: A Versatile Building Block for Organic Synthesis. APIChem. [Link]
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A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo - Supporting Information. (2017). The Royal Society of Chemistry. [Link]
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Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. PrepChem.com. [Link]
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